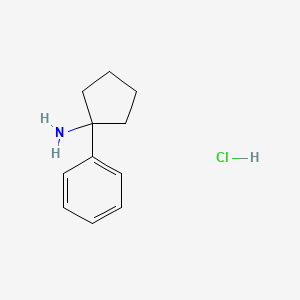

1-Phenylcyclopentylamine hydrochloride

Description

Historical Context of Research into Cyclopentylamine (B150401) Derivatives

Research into cyclopentylamine derivatives can be traced back to the mid-20th century, with related compounds such as cypenamine (B97234) (2-phenylcyclopentylamine) being developed in the 1940s by the William S. Merrell Chemical Company. wikipedia.org This era marked a period of exploration into the pharmacological potential of various amine structures. By the late 1960s, scientific interest had expanded to include a variety of 1-phenylcycloalkylamine derivatives. A notable 1969 study detailed the synthesis and pharmacological activity of a series of N-substituted 1-arylcyclohexylamines, driven by interest in the properties of phencyclidine. erowid.org This research highlighted the challenges in synthesizing cyclopentyl analogs compared to their cyclohexyl counterparts, necessitating different chemical strategies. erowid.org

Early investigations into the pharmacological properties of 1-phenylcyclopentylamine derivatives were reported in 1965, though these initial reports often lacked detailed preparative methods and physicochemical data. erowid.org The development of synthetic routes was often based on earlier work, such as the Bruylants reaction, to create N-alkylated versions of these compounds. erowid.org More recent research has focused on the stereoselective synthesis of cyclopentylamine derivatives, which is crucial for modern pharmaceutical applications, and their use as intermediates in medicinal chemistry. smolecule.com Cyclopentylamine itself is recognized as a valuable building block in organic synthesis for producing pharmaceuticals and other specialty chemicals. guidechem.com

Role as a Research Tool and Intermediate in Chemical Synthesis

1-Phenylcyclopentylamine serves as a crucial intermediate and a versatile research tool in organic and medicinal chemistry. It is a primary amine that can be used as a starting material for the synthesis of more complex molecules and a wide range of derivatives. biosynth.com For instance, it has been used in condensation reactions with compounds like pentamethylene dibromide to successfully create N-substituted derivatives, a method employed when other synthetic routes applicable to cyclohexyl analogs failed. erowid.org

The utility of cyclopentylamine derivatives extends to their role as precursors in the preparation of various biologically active compounds. guidechem.combiosynth.com They are key intermediates for fungicides and serve as ligands in coordination chemistry. chemicalbook.com The cyclopentyl ring provides a unique conformational structure that influences the biological activity of the resulting molecules. smolecule.com This makes 1-phenylcyclopentylamine and its derivatives valuable tools for structure-activity relationship (SAR) studies, where researchers systematically modify a chemical structure to understand its impact on biological activity. For example, research on analogues of 1-phenylcyclohexylamine (B1663984) involved the contraction of the cyclohexane (B81311) ring to form the corresponding cyclopentane (B165970) to study its effects. nih.gov

Structural Homology and Distinctions within Phenylalkylamine Classes

1-Phenylcyclopentylamine hydrochloride belongs to the broad class of phenylalkylamines, which are characterized by a phenyl group attached to an amino group via an alkyl chain. taylorandfrancis.comresearchgate.net This class includes a wide array of compounds with diverse biological activities. The defining structural feature of 1-phenylcyclopentylamine is the fusion of the phenyl and amino groups to the same carbon of a cyclopentane ring.

Furthermore, it shares a basic structural motif with compounds like tranylcypromine (B92988), which features a cyclopropane (B1198618) ring. wikipedia.org The expanded alicyclic ring in 1-phenylcyclopentylamine compared to the highly strained cyclopropane ring in tranylcypromine results in significant differences in chemical reactivity and biological action. wikipedia.org The general class of aralkylamines, to which 1-phenylcyclopentylamine belongs, consists of alkylamines where an alkyl group is substituted by an aromatic group, leading to a vast number of potential structures with varied applications. drugbank.com

Compound Properties and Research Data

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWPTXHRLRYUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-90-2 | |

| Record name | 1-phenylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific stereoisomers of 1-phenylcyclopentylamine is critical for its application in research. Various advanced methodologies are employed to control the three-dimensional arrangement of atoms, leading to the desired enantiomerically pure compounds.

Hydroboration-Amination Routes for Regio- and Stereospecificity

The hydroboration-amination of 1-phenylcyclopentene serves as a powerful method for the synthesis of 2-phenylcyclopentylamine, a structural isomer of 1-phenylcyclopentylamine. This two-step process is notable for its high degree of regioselectivity and stereospecificity, yielding the anti-Markovnikov product.

In the first step, hydroboration, a borane reagent (such as borane-tetrahydrofuran complex, BH₃-THF) adds across the double bond of 1-phenylcyclopentene. The boron atom selectively adds to the less substituted carbon atom of the double bond (C2), while the hydrogen atom adds to the more substituted carbon (C1). This preference is governed by both steric and electronic factors, resulting in the formation of an organoborane intermediate. The addition occurs in a syn-stereospecific manner, meaning that both the boron and hydrogen atoms add to the same face of the cyclopentene ring.

Table 1: Regioselectivity in the Hydroamination of 1-Phenylcyclopentene

| Reactant | Reaction | Key Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| 1-Phenylcyclopentene | Hydroboration-Amination | Organoborane | 2-Phenylcyclopentylamine | Anti-Markovnikov |

Enzymatic Kinetic Resolution via Lipase B from Candida antarctica

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. Lipase B from Candida antarctica (CAL-B) has proven to be a highly efficient and selective biocatalyst for the resolution of racemic amines, including 1-phenylcyclopentylamine. bohrium.com This method relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by the enzyme.

The process involves the enantioselective acylation of the racemic amine. In a typical procedure, the racemic 1-phenylcyclopentylamine is treated with an acyl donor, such as ethyl acetate or vinyl acetate, in a suitable organic solvent in the presence of CAL-B. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other (the (S)-enantiomer). As the reaction progresses, the mixture becomes enriched in the acylated (R)-enantiomer and the unreacted (S)-enantiomer. The reaction can be stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the product and the remaining substrate.

The enantioselective acylation catalyzed by CAL-B proceeds through a well-established serine hydrolase mechanism. The active site of the lipase contains a catalytic triad of amino acid residues: serine, histidine, and aspartate.

The mechanism involves the following key steps:

Acyl-Enzyme Intermediate Formation: The serine residue in the active site acts as a nucleophile, attacking the carbonyl group of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the ester, forming a covalent acyl-enzyme intermediate.

Enantioselective Aminolysis: The chiral amine (1-phenylcyclopentylamine) then enters the active site. The enzyme's chiral environment orients the enantiomers differently. One enantiomer is positioned favorably for its amino group to act as a nucleophile and attack the carbonyl of the acyl-enzyme intermediate. The other enantiomer binds in a less productive orientation.

Product Release and Enzyme Regeneration: The nucleophilic attack by the favored amine enantiomer forms a new tetrahedral intermediate. This intermediate then breaks down, releasing the acylated amine product (an amide) and regenerating the free enzyme, which can then begin another catalytic cycle.

The high enantioselectivity of the process is a result of the steric and electronic complementarity between the enzyme's active site and one of the enantiomers of the amine.

After the enzymatic kinetic resolution, the resulting mixture contains the acylated amine enantiomer and the unreacted amine enantiomer. The significant difference in their chemical properties (amide vs. amine) allows for their straightforward separation using standard laboratory techniques such as column chromatography or chemical extraction.

Once separated, the acylated enantiomer can be deacylated (hydrolyzed) under acidic or basic conditions to yield the pure, non-acylated enantiomer. This two-step process of resolution and subsequent hydrolysis provides access to both enantiomers of 1-phenylcyclopentylamine in high enantiomeric purity. The ability to isolate individual enantiomers is crucial, as they often exhibit different pharmacological, pharmacokinetic, and toxicological profiles. organic-chemistry.org

Table 2: Products of Enzymatic Kinetic Resolution of (R,S)-1-Phenylcyclopentylamine

| Starting Material | Enzyme | Acyl Donor | Products at ~50% Conversion | Separation Method |

|---|---|---|---|---|

| Racemic 1-Phenylcyclopentylamine | Lipase B from Candida antarctica (CAL-B) | Ethyl Acetate | (R)-N-(1-Phenylcyclopentyl)acetamide + (S)-1-Phenylcyclopentylamine | Column Chromatography |

Palladium-Catalyzed Ring Opening and Functionalization of Azabicyclic Olefins

Palladium-catalyzed reactions offer a versatile route to functionalized cyclopentene derivatives, which can serve as precursors to 1-phenylcyclopentylamine analogs. One such method involves the ring-opening of azabicyclic olefins. These strained bicyclic compounds, when treated with a palladium catalyst, can undergo reaction with various nucleophiles and organometallic reagents.

The reaction mechanism typically begins with the coordination of the palladium(0) catalyst to the double bond of the azabicyclic olefin. This is followed by an oxidative addition step, where the palladium inserts into one of the strained C-N bonds, leading to the formation of a π-allylpalladium intermediate. This intermediate is electrophilic and can be attacked by a wide range of nucleophiles. For instance, reaction with organoindium reagents can introduce aryl groups, leading to trans-3,4-disubstituted hydrazinocyclopentenes in good yields. Subsequent chemical modifications of these products can lead to the desired cyclopentylamine (B150401) structures.

Rhodium-Catalyzed Enantioselective Desymmetrization of Meso Alkenes for Cyclopentenyl Intermediates

Rhodium catalysis provides a powerful tool for the asymmetric synthesis of chiral cyclopentenyl intermediates. The enantioselective desymmetrization of prochiral or meso compounds is a particularly elegant strategy. In this approach, a meso alkene containing a plane of symmetry is treated with a chiral rhodium catalyst.

The catalyst differentiates between the two enantiotopic halves of the molecule, leading to a reaction that selectively forms one enantiomer of a chiral product. For instance, rhodium-catalyzed intermolecular enantioselective Alder-ene type reactions of prochiral cyclopentenes with alkynes can generate chiral cyclopentenes bearing quaternary carbon stereocenters with high efficiency. These chiral cyclopentenyl intermediates can then be further elaborated through various synthetic steps to yield enantiomerically pure cyclopentylamine derivatives.

Precursor Chemistry and Synthetic Intermediates

The synthesis of 1-Phenylcyclopentylamine hydrochloride relies on a variety of precursor molecules and synthetic intermediates. The selection of a particular synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and scalability of the reaction. Key precursors include unsaturated hydrocarbons, carbonyl compounds, nitriles, and halogenated amines, each offering a distinct pathway to the target molecule.

Synthesis from 1-Phenylcyclopentene and Derivatives

One potential synthetic avenue to 1-phenylcyclopentylamine involves the amination of 1-phenylcyclopentene. While direct amination of alkenes can be challenging, various methods have been developed to achieve this transformation. These can include hydroamination reactions, typically catalyzed by transition metals, or multi-step sequences involving the initial formation of an intermediate that is subsequently converted to the amine. For instance, the decomposition of certain derivatives can lead to the formation of 1-phenylcyclopentene, which could then theoretically be subjected to an amination process. The synthesis of 1-phenylcyclopentene itself can be achieved from cyclopentanone and a phenylmagnesium bromide Grignard reagent, followed by dehydration. chemicalbook.com

Another approach involves the use of engineered enzymes. Biocatalytic nitrene transfer reactions, for example, have been shown to be effective for the amination of C-H bonds. While not directly demonstrated on 1-phenylcyclopentene, engineered cytochrome P450 enzymes have been utilized for the intermolecular propargylic amination of alkynes, showcasing the potential of biocatalysis for challenging amination reactions. nih.gov

Generation from Cyclopentanone and Related Carbonyl Compounds

A widely utilized and versatile method for the synthesis of amines is the reductive amination of carbonyl compounds. In the context of 1-phenylcyclopentylamine, this would typically involve the reaction of cyclopentanone with an appropriate amine in the presence of a reducing agent. researchgate.netresearchgate.netfrontiersin.orgnih.gov

The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netlumenlearning.com A variety of reducing agents can be employed, including hydrogen gas with a metal catalyst (e.g., Raney Nickel, Platinum, Ruthenium), or hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netlumenlearning.com The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. For instance, ruthenium-based catalysts supported on niobium oxide have shown good catalytic performance in the reductive amination of cyclopentanone. researchgate.net

A direct catalytic asymmetric reductive amination of ketones has also been developed, which could potentially be adapted for the chiral synthesis of 1-phenylcyclopentylamine derivatives. nih.gov

| Reactants | Catalyst/Reducing Agent | Intermediate | Product |

| Cyclopentanone, Ammonia | H₂, Ru/Nb₂O₅ | Cyclopentylimine | Cyclopentylamine |

| Cyclopentanone, Phenylamine | H₂, Pt/C | N-Phenylcyclopentylimine | N-Phenylcyclopentylamine |

This table illustrates the general principle of reductive amination for the synthesis of cyclopentylamines.

Utilization of 1-Phenylcyclopentanecarbonitrile and Derivatives

1-Phenylcyclopentanecarbonitrile is a key intermediate in several synthetic routes to 1-phenylcyclopentylamine. nist.govnih.govfishersci.ca This nitrile can be synthesized through the reaction of 1,4-dibromobutane with benzyl cyanide.

The conversion of the nitrile group to a primary amine is a common and efficient transformation. This is typically achieved through reduction. lumenlearning.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent is often used for this purpose. The reaction involves the nucleophilic addition of hydride to the carbon-nitrogen triple bond, ultimately yielding the primary amine after an aqueous workup.

Alternatively, catalytic hydrogenation can be employed, using catalysts such as Raney nickel or platinum under a hydrogen atmosphere. The conditions for this reaction, including pressure and temperature, can be optimized to achieve high yields of the desired amine.

Role of Halogenated Primary Amine Precursors in Synthetic Routes

Halogenated primary amines can serve as versatile precursors in organic synthesis due to the reactivity of the carbon-halogen bond. google.com While not a direct precursor to 1-phenylcyclopentylamine itself, halogenated primary amines can be used to synthesize more complex derivatives. The halogen atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. google.com

For instance, a primary amine containing a halogenated phenyl ring could potentially be used to construct the 1-phenylcyclopentylamine scaffold through a series of reactions. The synthesis of halogenated primary amines can be achieved by the hydrogenation of halogenated oximes using a suitable non-palladium noble metal or base metal catalyst. google.com It is crucial to select a catalyst that is active enough to promote the reduction of the oxime but not so active as to cleave the carbon-halogen bond. google.com

Recent developments have also shown methods for the deaminative halogenation of primary amines, which could be used to introduce halogens into a molecule for further functionalization. nih.govresearchgate.net

Derivatization and Analog Synthesis Strategies

Once 1-phenylcyclopentylamine is synthesized, it can be further modified to produce a wide range of derivatives and analogs with potentially different properties. Common derivatization strategies focus on the modification of the primary amino group.

N-Alkylation and Acylation Reactions for Derivative Formation

The primary amine functionality of 1-phenylcyclopentylamine is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting 1-phenylcyclopentylamine with an alkyl halide (e.g., an alkyl bromide or iodide). lumenlearning.comstudymind.co.uk The reaction proceeds via a nucleophilic substitution mechanism. To avoid over-alkylation, which can lead to the formation of secondary, tertiary, and even quaternary ammonium salts, the reaction conditions, such as the stoichiometry of the reactants, need to be carefully controlled. lumenlearning.com A specific example is the condensation of 1-phenylcyclopentylamine with 1,5-dibromopentane to form 1-(1-phenylcyclopentyl)piperidine. Another modern and efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.govnih.gov

N-Acylation is the reaction of 1-phenylcyclopentylamine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. fortunejournals.comarkat-usa.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a robust and high-yielding reaction that is widely used in organic synthesis. Various coupling reagents, such as those based on phosphonium or uronium salts, can also be used to facilitate the formation of the amide bond, particularly in peptide synthesis. arkat-usa.org

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| N-Alkylation | Alkyl Halide | Alkyl group | Secondary/Tertiary Amine |

| N-Alkylation | Alcohol (with catalyst) | Alkyl group | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride | Acyl group | Amide |

| N-Acylation | Acid Anhydride | Acyl group | Amide |

Oxidative Transformations of the Cyclopentyl Amine and Phenyl Ring

The oxidative metabolism of cycloalkylamines, including structures related to 1-phenylcyclopentylamine, is a key area of investigation, often involving enzymatic systems like Cytochrome P-450 (P-450). The oxidation of such amines is believed to proceed through single-electron transfer mechanisms, leading to the formation of aminium radical intermediates. nih.govku.edu These highly reactive species can undergo several transformations.

For instance, studies on analogous 1-phenylcyclobutylamine have shown that P-450-mediated oxidation can lead to ring expansion, yielding products like 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. nih.gov This transformation is interpreted as evidence for the aminium radical's existence. Another observed pathway is the formation of nitrones, which involves two sequential oxidation steps. nih.gov While direct studies on 1-phenylcyclopentylamine are not extensively detailed in the provided literature, these examples from closely related structures suggest potential oxidative pathways.

Furthermore, the phenyl group is susceptible to hydroxylation. The in vitro metabolism of similar polycyclic aromatic compounds by P-450 proteins has shown that oxidation of the aromatic rings is a primary metabolic route. nih.gov Direct hydroxylation of a benzene ring to phenol can be achieved using hydrogen peroxide with copper complex catalysts, a method that could potentially be applied to the phenyl moiety of 1-phenylcyclopentylamine. rsc.org

Table 1: Potential Oxidative Transformation Products of 1-Phenylcyclopentylamine based on Analogous Compounds

| Starting Moiety | Transformation | Potential Product(s) | Mechanistic Intermediate |

|---|---|---|---|

| Cyclopentyl Amine | Ring Expansion (by analogy) | Phenyl-substituted piperidine derivatives | Aminium Radical |

| Cyclopentyl Amine | Nitrone Formation | Phenylcyclopentyl Nitrone | Hydroxylamine or Benzylidene |

Reductive Methods for Cyclopentane (B165970) Ring Modification

While specific literature on the reductive modification of the 1-phenylcyclopentylamine ring is limited, general principles of carbocyclic ring chemistry can be applied. Reductive methods for cyclopentane rings are less common than for other ring systems and typically require harsh conditions or specific functional group activation. One potential, though energetically challenging, pathway could involve reductive ring-opening. For comparison, electrochemical methods have been used for the ring-opening of strained cyclopropylamides to form 1,3-oxazines. researchgate.net The application of such a method to the more stable cyclopentane ring would require significant substrate activation and tailored electrochemical conditions. Without specific activating groups, the cyclopentane ring in 1-phenylcyclopentylamine is generally stable to common reductive agents.

Integration into Complex Polycyclic Scaffolds

The 1-phenylcyclopentylamine framework serves as a valuable building block for constructing more complex, rigid molecular architectures. Polycyclic ring structures are of significant interest in medicinal chemistry as they can serve as scaffolds for developing multi-functional therapeutic agents. nih.gov General strategies for integrating amine-containing scaffolds into polycyclic systems often involve annulation reactions where additional rings are fused onto the existing core.

Although direct examples starting from 1-phenylcyclopentylamine are not prominent in the provided search results, one-pot syntheses using its precursor, cyclopentanone, with ammonia and other reagents have led to the unexpected formation of highly strained polycyclic amine systems. researchgate.net Methodologies such as gold(I)-catalyzed cycloisomerization of N-tethered substrates provide a powerful means to construct chiral polycyclic N-heterocycles. rsc.org The amine functionality of 1-phenylcyclopentylamine could be strategically modified to create a suitable tether for such intramolecular cyclization cascades, thereby integrating it into a larger, more complex scaffold.

Strategic Design of Novel Analogues (e.g., C5-substituted analogs, hydroxylated derivatives)

The strategic design of novel analogues of 1-phenylcyclopentylamine focuses on introducing substituents to modify its properties. This includes the creation of C5-substituted and hydroxylated derivatives.

C5-Substituted Analogs: The synthesis of analogs with substituents at the C5 position of a carbocyclic ring has been explored for other complex molecules. A common strategy involves directed lithiation-alkylation of a protected derivative of the parent compound. nih.gov This allows for the introduction of a wide variety of alkyl and functionalized groups.

Hydroxylated Derivatives: Introducing hydroxyl groups can significantly alter a molecule's polarity and potential for hydrogen bonding. Hydroxylation can be targeted to either the cyclopentyl ring or the phenyl ring. Enzymatic hydroxylation using engineered P450 enzymes has proven effective for the selective C-H hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives at chemically unactivated sites. nih.gov Such biocatalytic methods could be adapted for the regio- and stereoselective hydroxylation of the cyclopentane ring in 1-phenylcyclopentylamine. Chemical methods, such as those employing Udenfriend's reagent, are also used for the hydroxylation of aromatic rings like phenylalanine. nih.gov The synthesis of a cyclopentane analog from its corresponding 1-phenylcyclohexylamine (B1663984) parent structure represents another key strategic modification. nih.gov

Homologation and Bridged Analog Approaches in Structural Diversification

Structural diversification of the 1-phenylcyclopentylamine scaffold can be achieved through homologation and the creation of bridged analogs, leading to novel three-dimensional shapes.

Homologation: Homologation reactions, which involve the extension of a carbon chain, are a powerful tool in organic synthesis. While specific applications to 1-phenylcyclopentylamine are not detailed, general methods like the Roskamp homologation, which converts aldehydes into β-keto esters using ethyl diazoacetate, could be adapted. This would require prior functionalization of the 1-phenylcyclopentylamine scaffold to introduce a suitable aldehyde group.

Bridged Analogs: The creation of bridged bicyclic systems introduces significant conformational rigidity. A nontraditional approach for constructing heteroatom-bridged bicyclo[3.3.1]nonanes involves an organometallic enantiomeric scaffolding strategy. nih.gov Other methods include rhodium-catalyzed coupling of nitrones with cyclic carbonates to synthesize bridged isoxazolidines. nih.gov These advanced strategies could potentially be applied to derivatives of 1-phenylcyclopentylamine to create novel bridged polycyclic scaffolds. researchgate.netresearchgate.net

Reaction Optimization and Mechanistic Investigations in Synthesis

Role of Buffering Agents in Synthetic Pathways

The synthesis of this compound, often achieved through reductive amination of 1-phenylcyclopentanone, is a process where reaction conditions, particularly pH, play a critical role in maximizing yield and purity. Buffering agents are crucial in maintaining the optimal pH range required for the key steps of the reaction: the formation of the intermediate imine and its subsequent reduction.

Reductive amination involves the reaction of a ketone (1-phenylcyclopentanone) with an amine source, typically ammonia or an ammonium salt, to form an imine, which is then reduced to the final amine (1-Phenylcyclopentylamine) wikipedia.org. The formation of the imine is a reversible reaction that is sensitive to the acidity of the reaction medium.

Optimizing Imine Formation:

The initial step, the nucleophilic attack of ammonia on the carbonyl carbon of 1-phenylcyclopentanone, is favored under conditions that are not strongly acidic, as this would lead to the protonation of the ammonia, rendering it non-nucleophilic. Conversely, the subsequent dehydration of the resulting hemiaminal intermediate to form the imine is acid-catalyzed. This creates a delicate balance where the pH must be acidic enough to facilitate dehydration but not so acidic as to inhibit the initial nucleophilic attack. The optimal pH for imine formation is typically in the weakly acidic range.

Buffering agents can be employed to maintain the reaction mixture within this optimal pH window. By resisting significant fluctuations in pH that could be caused by the consumption or generation of acidic or basic species during the reaction, a buffer system ensures a consistent and favorable environment for imine formation. This leads to a higher concentration of the imine intermediate available for the subsequent reduction step.

Facilitating Reduction:

The choice of reducing agent also influences the optimal pH. Common reducing agents used in reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) wikipedia.org. These reagents are most effective and selective under mildly acidic conditions. For instance, sodium cyanoborohydride is stable and selectively reduces the imine over the ketone at a pH of around 6-7. If the pH is too low, the reducing agent may decompose or non-selectively reduce the starting ketone. If the pH is too high, the rate of imine formation and the activity of the reducing agent can decrease.

A buffering agent, therefore, plays a dual role in the synthesis of 1-Phenylcyclopentylamine:

Maximizing the concentration of the imine intermediate.

Ensuring the stability and selectivity of the reducing agent.

The following table illustrates the impact of pH on the key stages of reductive amination:

| pH Range | Effect on Imine Formation | Effect on Reduction (with NaBH3CN) | Overall Impact on Yield |

| Strongly Acidic (pH < 4) | Inhibited (protonated amine) | Potential for reducing agent decomposition | Low |

| Weakly Acidic (pH 4-6) | Optimal (acid-catalyzed dehydration) | Effective and selective reduction | High |

| Neutral to Weakly Basic (pH 7-9) | Slow (lack of acid catalysis) | Reduced efficiency | Moderate to Low |

| Strongly Basic (pH > 9) | Very slow | Ineffective | Very Low |

Computational Approaches to Synthetic Route Design and Optimization

Computational chemistry has emerged as a powerful tool in the design and optimization of synthetic pathways for complex molecules like 1-Phenylcyclopentylamine. By employing theoretical calculations, chemists can gain a deeper understanding of reaction mechanisms, predict the feasibility of different synthetic routes, and identify optimal reaction conditions, thereby reducing the need for extensive empirical experimentation.

Mechanistic Insights and Transition State Analysis:

One of the primary applications of computational chemistry in this context is the elucidation of reaction mechanisms at the molecular level. For the synthesis of 1-Phenylcyclopentylamine, which can be prepared via methods like the Leuckart reaction or reductive amination, computational models can be used to map out the entire reaction coordinate mdpi.com. This involves calculating the energies of reactants, intermediates, transition states, and products.

For instance, Density Functional Theory (DFT) studies can be employed to investigate the mechanism of the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent wikipedia.orgacs.org. Such studies can help to:

Identify the rate-determining step of the reaction.

Determine the structure of key transition states , providing insights into the stereochemical outcome of the reaction.

Evaluate the role of catalysts and solvents in the reaction mechanism.

By understanding these mechanistic details, chemists can make informed decisions to overcome potential energy barriers and improve reaction efficiency.

Predicting Reaction Outcomes and Optimizing Conditions:

Computational models can also be used to predict the outcome of a reaction under various conditions. For example, by calculating the activation energies for different competing reaction pathways, it is possible to predict the major and minor products of a reaction. In the context of 1-Phenylcyclopentylamine synthesis, this could involve predicting the selectivity of a particular reducing agent for the imine over the starting ketone in a reductive amination.

Furthermore, computational screening can be used to identify the most promising catalysts or solvents for a given transformation. By calculating the interaction energies between the reactants, catalysts, and solvent molecules, it is possible to predict which combination will lead to the fastest and most selective reaction.

Designing Novel Synthetic Routes:

Beyond optimizing existing methods, computational approaches can aid in the design of entirely new synthetic routes to 1-Phenylcyclopentylamine. Generative models and retrosynthetic analysis software can propose novel disconnections and synthetic pathways that may not be immediately obvious to a human chemist. These computationally generated routes can then be evaluated for their feasibility and efficiency using more detailed quantum chemical calculations.

The following table summarizes the application of various computational methods to the synthesis of 1-Phenylcyclopentylamine:

| Computational Method | Application in Synthesis of 1-Phenylcyclopentylamine |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., Leuckart, reductive amination), transition state analysis, prediction of reaction kinetics and thermodynamics. |

| Molecular Dynamics (MD) Simulations | Studying the role of solvent effects on the reaction pathway and the stability of intermediates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, such as enzyme-catalyzed reactions, by treating the active site with quantum mechanics and the surrounding environment with molecular mechanics. |

| Machine Learning and AI | Predicting reaction outcomes, proposing novel synthetic routes, and optimizing reaction conditions based on large datasets of chemical reactions. |

While the specific application of these advanced computational methodologies to the synthesis of this compound is not widely reported in dedicated studies, the general principles and successful applications in the broader field of amine synthesis demonstrate their significant potential for designing more efficient, selective, and sustainable routes to this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

A comprehensive review of publicly accessible scientific literature and research databases indicates a significant lack of specific data regarding the molecular pharmacology and biochemical interactions of the chemical compound this compound. While the provided outline requests detailed information on its mechanisms of action at various neurotransmitter systems and its receptor binding profiles, extensive searches have not yielded specific studies on this particular compound.

The available research tends to focus on structurally related molecules, such as phenethylamine (B48288) derivatives, N,2-substituted cycloalkylamines, or the positional isomer 2-phenylcyclopentylamine (also known as Cypenamine). However, due to strict scientific and reporting standards, data from these related but distinct molecules cannot be accurately extrapolated to represent the pharmacological profile of this compound. Minor changes in chemical structure, such as the position of the phenyl group on the cyclopentylamine ring, can lead to significant differences in pharmacological activity, including receptor affinity and efficacy.

Consequently, it is not possible to provide a scientifically accurate and thorough article on this compound that adheres to the specific sections and subsections requested, including its effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake, interactions with cholinergic receptors, and detailed binding and thermodynamic profiles. The creation of data tables with specific research findings, as instructed, is also not feasible due to the absence of this information in the reviewed literature.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific molecular pharmacology and biochemical interactions of this compound. Until such data becomes available, a detailed and accurate profile according to the requested outline cannot be constructed.

Molecular Pharmacology and Biochemical Interactions in Research Models

Receptor Binding Profiles and Ligand Efficiency Studies

Application of Extended 3D Fingerprint (E3FP) Algorithms for Off-Target Activity Identification

The identification of off-target activities is a critical aspect of pharmacological research, and computational methods play an increasingly important role in this process. Extended 3D Fingerprint (E3FP) algorithms are a sophisticated computational tool that can be employed to predict potential off-target interactions for compounds like 1-Phenylcyclopentylamine hydrochloride. Unlike traditional 2D fingerprinting methods that only consider the topological structure of a molecule, E3FP algorithms encode the three-dimensional conformational information of a molecule. nih.govmdpi.comresearchgate.netmdpi.com This is particularly important for understanding drug-receptor interactions, which are inherently three-dimensional.

The E3FP methodology involves generating a comprehensive set of 3D conformers for a given molecule and then encoding the spatial arrangement of atoms and pharmacophoric features into a fingerprint. This 3D fingerprint can then be compared against a database of fingerprints from known drugs and their targets to identify potential off-target interactions. For a molecule like this compound, this approach could help in identifying unforeseen interactions with various receptors, ion channels, and enzymes, thereby providing a more complete picture of its pharmacological profile. The predictive power of 3D-similarity has been shown to be particularly effective for identifying off-target effects. nih.gov By combining 2D, 3D, and other similarity metrics, a more robust prediction of off-target activities can be achieved. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, primarily conducted on the analogous compound phencyclidine (PCP), provide valuable insights into how modifications to different parts of the molecule can influence its pharmacological effects.

Stereochemical Determinants of Pharmacological Activity

Stereochemistry is a critical factor in the pharmacological activity of chiral drugs like this compound. nih.govbiomedgrid.comfda.govbiomedgrid.comresearchgate.netijpsjournal.com Enantiomers of a chiral molecule can exhibit significant differences in their potency, pharmacological effects, and pharmacokinetic profiles. nih.govbiomedgrid.combiomedgrid.comresearchgate.netijpsjournal.com In the case of PCP and its analogs, stereoisomers have been shown to have different potencies and discriminative stimulus effects. For example, the stereoisomers of cyclazocine, a benzomorphan (B1203429) with PCP-like effects, display a more than 50-fold difference in potency for producing PCP-like discriminative stimuli. nih.gov Similarly, dexoxadrol, a dioxolane, produces PCP-like activity, whereas its optical enantiomer, levoxadrol, is inactive. nih.gov This highlights the importance of considering the specific stereoisomer of this compound when evaluating its pharmacological properties, as one enantiomer may be significantly more active or have a different pharmacological profile than the other.

In Vitro and In Vivo Biochemical Assay Methodologies for Mechanistic Elucidation

A variety of in vitro and in vivo biochemical assay methodologies are employed to elucidate the mechanism of action of compounds like this compound, with many of these techniques having been established through research on PCP and its analogs.

In vitro assays are crucial for characterizing the direct interactions of the compound with its molecular targets. These include:

Isolated Nerve Preparations: To assess the effects on nerve action potentials and ion channel function. nih.gov

Ventricular Strip Assays: To evaluate the impact on cardiac muscle contractility and ion channels. nih.gov

Radioligand Binding Assays: To determine the affinity and selectivity for various receptors and transporters, such as the NMDA receptor and monoamine transporters. nih.gov

Hepatocyte Metabolism Studies: To identify the metabolic pathways and potential active metabolites of the compound. nih.gov

In vivo assays provide a more integrated understanding of the compound's pharmacological effects in a whole organism. These include:

Rotarod Test: To measure motor coordination and ataxia. nih.gov

Acute Lethality Studies: To determine the toxicological profile of the compound. nih.gov

Drug Discrimination Studies: To assess the subjective effects of the compound and compare them to known psychoactive substances. nih.govnih.gov

Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions, providing insights into the effects on monoamine systems.

These methodologies, often used in combination, allow for a comprehensive characterization of the pharmacological and toxicological profile of this compound and contribute to a deeper understanding of its mechanism of action.

Neurochemical Monitoring via Microdialysis for Extracellular Neurotransmitter Levels

Microdialysis is a widely utilized neurochemical technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals. nih.govnih.gov This method allows for the collection of samples from the interstitial space, providing valuable insights into the dynamic changes in neurochemistry following pharmacological interventions. nih.gov In the context of studying compounds like this compound, which are analogs of N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine, microdialysis is instrumental in elucidating their effects on neurotransmitter systems.

The procedure involves the stereotaxic implantation of a microdialysis probe into a target brain area. The probe consists of a semi-permeable membrane through which a physiological solution, known as the perfusate, is slowly infused. nih.gov As the perfusate flows through the probe, molecules from the surrounding extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid, or dialysate, is then analyzed to measure the concentration of these neurochemicals. nih.gov

In research involving compounds analogous to this compound, microdialysis is often employed to measure levels of dopamine (B1211576) and other monoamines. nih.gov The analysis of dialysate samples is typically performed using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection. nih.gov This allows for the precise quantification of neurotransmitters and their metabolites, revealing the temporal dynamics of their release and metabolism in response to the compound being studied.

While direct microdialysis studies on this compound are not extensively documented in publicly available literature, the known mechanisms of similar NMDA receptor antagonists suggest that it would likely alter extracellular levels of key neurotransmitters. For instance, phencyclidine has been shown to impact dopamine systems. nih.gov Therefore, microdialysis would be a critical tool to investigate whether this compound produces similar effects on dopaminergic, serotonergic, and glutamatergic pathways.

Table 1: Key Neurotransmitters Monitored by Microdialysis in NMDA Antagonist Research

| Neurotransmitter | Primary Function in Relevant Brain Regions | Expected Effect of NMDA Antagonist |

|---|---|---|

| Dopamine | Reward, motivation, motor control | Increase in extracellular levels |

| Serotonin | Mood, cognition, sensory perception | Modulation of extracellular levels |

| Glutamate (B1630785) | Primary excitatory neurotransmitter | Alterations in release and uptake |

Assessment of Neurotransmitter System Influence in Animal Models (e.g., Locomotor Activity Tests)

Locomotor activity tests are a fundamental behavioral paradigm used in preclinical research to assess the influence of psychoactive compounds on the central nervous system. nih.govnih.gov These tests measure the spontaneous movement of an animal in a novel environment and can provide insights into the stimulatory or sedative effects of a substance. d-nb.info For compounds like this compound, which are structurally and pharmacologically related to phencyclidine, locomotor activity is a key behavioral endpoint for evaluating their impact on neurotransmitter systems, particularly the dopaminergic and glutamatergic pathways. nih.gov

The assessment is typically conducted in an open-field arena, a square or circular enclosure equipped with a grid of infrared beams or video tracking software to automatically record the animal's movements. nih.gov Parameters measured include horizontal activity (distance traveled), vertical activity (rearing), and stereotypic behaviors (repetitive, purposeless movements). An increase in locomotor activity, or hyperlocomotion, is often associated with the stimulation of the dopamine system, while a decrease may indicate sedative effects or motor impairment. nih.govnih.gov

In studies of NMDA receptor antagonists like phencyclidine and MK-801, administration typically leads to a dose-dependent increase in locomotor activity. nih.govnih.gov This hyperactivity is thought to be mediated by the blockade of NMDA receptors, which in turn modulates the activity of dopaminergic neurons. nih.gov By observing the locomotor responses to this compound, researchers can infer its influence on these neurotransmitter systems. For example, a significant increase in horizontal and vertical activity would suggest a stimulatory effect, potentially through mechanisms involving dopamine release or reuptake inhibition. nih.gov

Furthermore, these behavioral assessments can be combined with pharmacological manipulations to dissect the underlying neurochemical mechanisms. For instance, pretreatment with a dopamine receptor antagonist that blocks the locomotor-activating effects of this compound would provide strong evidence for the involvement of the dopamine system.

Table 2: Parameters Measured in Locomotor Activity Tests

| Parameter | Description | Potential Interpretation of Changes |

|---|---|---|

| Horizontal Activity | Total distance traveled by the animal. | Increased activity may suggest psychostimulant effects. |

| Vertical Activity (Rearing) | Number of times the animal stands on its hind legs. | Can be indicative of exploratory behavior or arousal. |

| Stereotypy | Repetitive, patterned behaviors (e.g., head weaving, circling). | High levels can indicate excessive dopamine stimulation. |

Preclinical Research Applications in Neurotransmitter System Studies

The study of this compound and related compounds in preclinical research models has significant applications in understanding the role of various neurotransmitter systems in normal brain function and in the pathophysiology of neuropsychiatric disorders. As an analog of phencyclidine, a well-characterized NMDA receptor antagonist, this compound serves as a valuable pharmacological tool to probe the glutamatergic system and its interactions with other neurotransmitter pathways. nih.gov

A primary application is in modeling psychosis, particularly the symptoms of schizophrenia. NMDA receptor hypofunction has been implicated in the pathophysiology of this disorder, and administering NMDA antagonists like phencyclidine to animals can induce a range of behavioral and neurochemical changes that mimic aspects of schizophrenia in humans. nih.gov Research with this compound could therefore contribute to understanding the neurobiological basis of psychosis and aid in the development of novel antipsychotic medications.

Furthermore, these compounds are used to investigate the neurobiology of learning, memory, and synaptic plasticity. The NMDA receptor is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By studying how this compound affects these processes, researchers can gain insights into the molecular mechanisms of cognition.

Another key application is in the study of neurodegenerative diseases. Glutamate excitotoxicity, a process involving excessive stimulation of glutamate receptors, is implicated in neuronal cell death in conditions such as Huntington's disease and Alzheimer's disease. Investigating the effects of NMDA receptor antagonists can help to elucidate the role of glutamatergic signaling in these pathologies and explore potential neuroprotective strategies.

Investigation of Prodrug Activation Mechanisms

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. nih.gov The investigation of prodrug activation mechanisms for compounds like this compound is a strategic approach to improve its pharmacokinetic and pharmacodynamic properties. The primary goal of designing a prodrug is often to enhance its delivery to a specific site of action, such as the central nervous system. nih.gov

One potential activation mechanism for a prodrug of this compound involves enzymatic cleavage. This could be achieved by attaching a promoiety to the parent molecule that is a substrate for enzymes highly expressed in the target tissue. For instance, a promoiety could be designed to be cleaved by specific enzymes within the brain, leading to the localized release of the active 1-Phenylcyclopentylamine.

Another sophisticated approach is the "lock-in" mechanism, which is particularly relevant for brain-targeting prodrugs. nih.gov This strategy involves designing a lipophilic prodrug that can readily cross the blood-brain barrier. Once in the brain, the prodrug is enzymatically converted to a more polar, charged form of the active drug. nih.gov This charged molecule is then "locked" within the brain as it cannot easily diffuse back across the blood-brain barrier, thereby increasing its concentration and duration of action at the desired site. nih.gov

Cyclization-activated prodrugs represent another innovative mechanism. nih.gov In this design, the promoiety is engineered to undergo an intramolecular cyclization reaction under physiological conditions, which in turn liberates the active drug. nih.gov The rate of drug release can be finely tuned by modifying the structure of the promoiety to control the kinetics of the cyclization reaction. nih.gov Investigating these and other activation mechanisms could lead to the development of more effective and safer therapeutic agents based on the 1-Phenylcyclopentylamine scaffold.

Enzymatic Metabolism and Metabolite Profiling Methodologies

The study of enzymatic metabolism and the identification of metabolites are crucial steps in the preclinical development of any new chemical entity, including this compound. These investigations provide essential information about the compound's metabolic stability, its potential for drug-drug interactions, and the pharmacological activity of its metabolites.

The primary methodologies for in vitro metabolism studies involve the use of subcellular fractions of liver cells, such as liver microsomes and S9 fractions. nih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov By incubating this compound with these fractions, researchers can determine the rate of its metabolism and identify the specific CYP isoforms responsible for its biotransformation. nih.gov This is often achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors. nih.gov

Metabolite profiling is typically conducted using advanced analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful method allows for the separation, detection, and structural elucidation of metabolites in complex biological matrices. By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to identify the types of metabolic reactions that have occurred, such as hydroxylation, N-dealkylation, or glucuronidation. nih.gov

Understanding the metabolic profile of this compound is critical for predicting its pharmacokinetic behavior in vivo. For example, a compound that is rapidly metabolized will likely have a short duration of action, whereas a compound that inhibits major CYP enzymes may cause significant drug-drug interactions. Furthermore, identifying the metabolites is important as they may also possess pharmacological activity or contribute to potential toxicity.

Table 3: Common Metabolic Reactions Investigated

| Metabolic Reaction | Description | Key Enzymes Involved |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Cytochrome P450 (CYP) enzymes |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | Cytochrome P450 (CYP) enzymes |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility. | UDP-glucuronosyltransferases (UGTs) |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods provide detailed information about the molecular structure and connectivity of 1-Phenylcyclopentylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals allow for the assignment of each hydrogen atom in the molecule. The aromatic protons on the phenyl group typically appear in the downfield region (around 7.2-7.5 ppm), while the aliphatic protons of the cyclopentyl ring would resonate more upfield. The protons on the carbon adjacent to the amino group are expected to show a characteristic shift. The hydrochloride salt form can influence the chemical shift of nearby protons, particularly the amine proton which may be broadened or exchange with solvent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which is crucial for unambiguous assignment and stereochemical validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho) | ~7.4 | ~128 |

| Aromatic C-H (meta) | ~7.3 | ~127 |

| Aromatic C-H (para) | ~7.2 | ~125 |

| Aromatic C (quaternary) | - | ~145 |

| Cyclopentyl C-H (adjacent to N) | ~2.5-3.0 | ~60-65 |

| Cyclopentyl C-H (other) | ~1.5-2.2 | ~25-40 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying potential metabolites in research samples. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and its metabolites.

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a pivotal tool for metabolite identification. The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) provides structural information that is crucial for elucidating the structures of metabolites. Common metabolic transformations that could be identified include hydroxylation of the phenyl or cyclopentyl ring, N-dealkylation, or glucuronidation.

The fragmentation of this compound would likely involve the cleavage of the cyclopentyl ring and the loss of the amino group. The phenyl group would likely remain as a stable fragment. A systematic study of these fragmentation pathways is essential for building a library for rapid screening and identification of related compounds. nih.govresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for 1-Phenylcyclopentylamine (Note: m/z values are for the free base and will be shifted for the protonated molecule in positive ion mode.)

| Fragment | Proposed Structure | Plausible m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.128 |

| [M-NH₂]⁺ | C₁₁H₁₃⁺ | 145.102 |

| Phenyl group | C₆H₅⁺ | 77.039 |

Chromatographic Methods for Purity and Enantiomeric Analysis in Research Settings

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers in a research context.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination and quantitative analysis of this compound. A reversed-phase HPLC method, typically using a C18 column, is often employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

A UV detector, or more advanced Diode Array Detector (DAD), is used for detection. The phenyl group in this compound provides a chromophore that allows for sensitive UV detection. A DAD provides the additional benefit of acquiring a UV spectrum of the peak, which can be used to assess peak purity and to confirm the identity of the compound against a reference standard. Method validation according to ICH guidelines would be performed to ensure linearity, accuracy, precision, and robustness. nih.gov

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the separation and purity assessment of this compound. This technique is particularly useful for screening multiple samples simultaneously. A suitable stationary phase (e.g., silica (B1680970) gel 60 F254) and a mobile phase are selected to achieve good separation of the main compound from any impurities. The spots are visualized under UV light, and densitometric scanning can be used for quantification. The retention factor (Rf) value is a key parameter for identification. nih.gov

Table 4: Example HPTLC System Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC plates silica gel 60 F254 |

| Mobile Phase | e.g., Ethyl Acetate:Methanol:Ammonia |

| Detection | UV at 254 nm |

| Rf Value | Dependent on the mobile phase composition |

In metabolic studies, this compound can be radiolabeled (e.g., with ³H or ¹⁴C) to trace its fate in biological systems. Radio-HPLC is the primary technique for the characterization and purity assessment of these radiolabeled compounds. The HPLC system is equipped with a radioactivity detector in series with a conventional detector (e.g., UV). This setup allows for the simultaneous monitoring of both the mass and the radioactivity of the eluting compounds, ensuring that the radiolabel is attached to the correct molecule and that the radiochemical purity is high.

Methodologies for Enantiomeric Purity Assessment in Racemic Mixtures

The assessment of enantiomeric purity is critical in pharmaceutical research, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.comnih.gov For 1-Phenylcyclopentylamine, which is a chiral molecule, several advanced analytical methodologies can be employed to separate and quantify its enantiomers from a racemic mixture. These methods primarily rely on creating a chiral environment that allows for differential interaction with the individual enantiomers.

Commonly employed techniques include high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives. nih.govlibretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for enantiomeric separation. wvu.edu The direct method, which is most common, involves the use of a Chiral Stationary Phase (CSP). eijppr.com The CSP creates a chiral environment where the enantiomers of 1-Phenylcyclopentylamine form transient diastereomeric complexes with the stationary phase. eijppr.com Differences in the stability or interaction energy of these complexes lead to different retention times, allowing for their separation and quantification. eijppr.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile for separating a wide range of racemic compounds. nih.gov

Capillary Electrophoresis (CE): CE has emerged as a powerful alternative for chiral analysis, offering high separation efficiency, rapid analysis times, and minimal sample consumption. americanpharmaceuticalreview.comnih.gov In chiral CE, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte (running buffer). nih.gov The enantiomers of 1-Phenylcyclopentylamine will form transient inclusion complexes with the cyclodextrin. The differing stability of these diastereomeric complexes results in different electrophoretic mobilities, enabling their separation. wvu.edu

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Quantitative NMR (qNMR) can be utilized to determine enantiomeric purity without requiring chromatographic separation. libretexts.org This is achieved by adding a chiral solvating agent to the NMR sample. The CSA interacts with the enantiomers to form diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. libretexts.org By integrating the signals corresponding to each enantiomer, their relative concentrations and the enantiomeric excess (ee) can be accurately determined. libretexts.org

The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. For routine quality control, HPLC with a suitable CSP is often preferred due to its robustness and high throughput. americanpharmaceuticalreview.com

Table 1: Comparison of Methodologies for Enantiomeric Purity Assessment

| Methodology | Principle of Separation | Key Advantages | Common Chiral Selectors |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. eijppr.com | High resolution, robustness, scalability. nih.gov | Polysaccharide derivatives, Pirkle-type phases, cyclodextrins. |

| Chiral CE | Differential mobility of transient diastereomeric complexes formed with a Chiral Selector (CS) in the buffer. wvu.edu | High efficiency, fast analysis, low sample/reagent use. americanpharmaceuticalreview.comnih.gov | Cyclodextrins (native and derivatized), crown ethers, chiral surfactants. nih.gov |

| NMR with CSA | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals. libretexts.org | No separation needed, provides structural information. | (R)-1,1'-bi-2-naphthol, cyclodextrins. libretexts.org |

Computational Chemistry and Molecular Modeling for Research Applications

Computational chemistry and molecular modeling have become indispensable tools in chemical research, offering insights into molecular properties and behaviors that can be difficult or costly to obtain through experimentation alone.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 1-Phenylcyclopentylamine) when bound to a second molecule (a receptor or target protein). jbcpm.com This method is crucial for predicting ligand-target interactions and is a cornerstone of computer-aided drug design. nih.gov The process involves sampling a high number of possible conformations of the ligand within the binding site of the target and scoring these conformations based on their binding affinity, typically expressed in kcal/mol. mdpi.com

While specific docking studies for this compound are not widely published, studies on analogous compounds like 1-phenylcyclopentane carboxylic acid (1PCPCA) provide a clear framework for the methodology. nih.gov In such a study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand structure is optimized, and docking simulations are performed using software like AutoDock. jbcpm.comnih.gov

The results predict the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the target's active site. mdpi.com This information helps in understanding the mechanism of action and can guide the design of more potent and selective analogs. The hypothesis that similar molecules may bind to similar targets is a foundational principle in these predictive efforts. d-nb.info

Table 2: Representative Molecular Docking Data for an Analogous Compound (Note: Data is hypothetical, based on typical results from studies on similar small molecules against common biological targets.)

| Target Protein (PDB ID) | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| MAO-A (2BXS) | R-1-Phenylcyclopentylamine | -8.5 | TYR407, PHE352 | π-π stacking, Hydrophobic |

| MAO-A (2BXS) | S-1-Phenylcyclopentylamine | -8.2 | TYR407, CYS323 | π-π stacking, Hydrophobic |

| DAT (4XP4) | R-1-Phenylcyclopentylamine | -7.9 | ASP79, PHE320 | Hydrogen Bond, Hydrophobic |

| DAT (4XP4) | S-1-Phenylcyclopentylamine | -7.6 | PHE155, VAL152 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov These methods provide a detailed description of electron and orbital interactions, which govern chemical bonding and reactivity. nih.gov

For a molecule like 1-Phenylcyclopentylamine, DFT calculations can determine its optimized 3D geometry and vibrational frequencies. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Predictive Models for Chemical Reactivity and Synthetic Route Exploration

Predictive models, often leveraging machine learning and quantum mechanics descriptors, are increasingly used to forecast chemical reactivity and explore potential synthetic pathways. nih.gov These models can predict various aspects of a molecule's behavior, from its metabolic fate to its performance in a chemical reaction. optibrium.comnih.gov

For 1-Phenylcyclopentylamine, predictive models could be used to identify potential sites of metabolism by enzymes like Cytochrome P450s (CYPs). optibrium.com Such models combine quantum mechanical calculations of activation energies for reactions at different sites on the molecule with machine learning algorithms that consider steric and accessibility factors. optibrium.com

In the realm of synthesis, computational tools aid in retrosynthetic analysis. By inputting the target molecule, these models can suggest potential disconnections and precursor molecules, effectively mapping out possible synthetic routes. nih.gov This accelerates the process of designing and optimizing the synthesis of the target compound and its derivatives, moving beyond traditional methods. hilarispublisher.com

Conformational Analysis and Stereochemical Predictions

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For a flexible molecule like 1-Phenylcyclopentylamine, which contains a rotatable bond between the phenyl and cyclopentyl rings, multiple low-energy conformations can exist.

Computational methods, such as DFT, are used to perform a systematic search of the conformational space. nih.gov By rotating key bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

This analysis is crucial for stereochemical prediction. The compound 1-Phenylcyclopentylamine is chiral, but a related isomer, 2-phenylcyclopentylamine, has two chiral centers and can exist as four stereoisomers (two pairs of enantiomers: cis and trans). wikipedia.org Computational modeling can predict the relative stabilities of these diastereomers, which is essential information for designing stereoselective syntheses and understanding stereoselective interactions with biological targets. mdpi.com The presence of the hydrochloride salt can also influence the preferred conformation by altering intramolecular interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1-Phenylcyclopentylamine hydrochloride in laboratory settings?

- Methodological Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are primary tools for structural confirmation. IR spectroscopy (KBr pellet method) can identify functional groups like amine and cyclopentyl moieties, while H and C NMR provide detailed molecular structure validation. Chromatographic techniques (e.g., HPLC with UV detection) are recommended for purity analysis, especially when synthesizing derivatives or analogs .

Q. How should researchers safely handle and dispose of this compound in laboratory environments?

- Methodological Answer : Follow containment protocols outlined in safety data sheets (SDS): use personal protective equipment (PPE), avoid inhalation/contact, and ensure proper ventilation. Spills should be mechanically collected in labeled containers for hazardous waste disposal. Contaminated surfaces require thorough cleaning with ethanol or isopropanol. Always consult Section 6 (spill management) and Section 8 (exposure controls) of the SDS for compound-specific guidelines .

Q. What synthetic routes are reported for this compound and its analogs?

- Methodological Answer : The compound can be synthesized via reductive amination of phenylcyclopentanone with ammonium acetate and sodium cyanoborohydride. Alternatively, Grignard reactions involving phenylmagnesium bromide and cyclopentylamine precursors are documented. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess thermal stability. Solubility studies should employ standardized buffers (pH 1–12) and HPLC quantification. Cross-validate findings with independent sources like OECD databases or peer-reviewed crystallography studies .

Q. What experimental strategies are effective for studying the pharmacological activity of this compound in vivo?

- Methodological Answer : Rodent models (e.g., rats) are commonly used to assess neuropharmacological effects. Dose-response studies should include behavioral assays (e.g., locomotor activity, rotarod tests) and biochemical analyses (e.g., dopamine/serotonin levels via LC-MS). For receptor binding studies, radioligand displacement assays (e.g., H-MK-801 for NMDA receptor affinity) are recommended. Always include positive controls (e.g., ketamine) to benchmark activity .

Q. How can researchers optimize stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using UPLC-QTOF-MS to identify hydrolytic or oxidative pathways. For long-term storage, lyophilized samples in amber vials under inert gas (argon) at -20°C show minimal degradation. Include excipient compatibility tests if formulating drug-delivery systems .

Data Contradiction Analysis

Q. Why do toxicity profiles for this compound vary across studies?

- Methodological Answer : Variations may stem from differences in purity, stereochemistry, or model systems. Re-evaluate acute toxicity (LD) using OECD Test Guideline 423, ensuring compound verification via NMR prior to testing. Compare results against structurally similar compounds (e.g., phencyclidine derivatives) to contextualize findings. Cross-reference databases like NTP or WHO reports for harmonized classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|